molecular formula C14H18FN3 B1468886 (3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 1498449-37-8

(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

Cat. No.: B1468886
CAS No.: 1498449-37-8
M. Wt: 247.31 g/mol
InChI Key: WWPDMRXVMUONGF-UHFFFAOYSA-N
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Description

(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine is a useful research compound. Its molecular formula is C14H18FN3 and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

Pyrazoline derivatives, including those related to the structure , have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. Research has extensively explored the synthetic approaches for methyl substituted pyrazoles and their significant medical implications, demonstrating their utility in developing new leads for treating various conditions (Sharma et al., 2021). Additionally, the structure of pyrazoline itself has been identified as a promising scaffold for the inhibition of Monoamine oxidase, suggesting its potential in treating disorders related to neurotransmitter metabolism (Mathew et al., 2013).

Environmental and Material Science Applications

Amine-functionalized compounds, including those structurally related to the compound , have been identified as effective for the removal of persistent organic pollutants, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. This application is particularly relevant due to the compounds' ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from sorbent morphology in environmental remediation processes (Ateia et al., 2019).

Analytical Chemistry Applications

Compounds containing the pyrazole moiety have also found use in analytical chemistry, particularly as chemosensors for detecting various analytes. These compounds' high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules underscore their utility in developing new diagnostic tools and sensors (Roy, 2021).

Mechanism of Action

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c1-16-7-3-5-13-9-17-18(11-13)10-12-4-2-6-14(15)8-12/h2,4,6,8-9,11,16H,3,5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPDMRXVMUONGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.